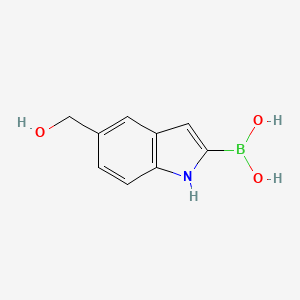

5-Hydroxymethyl)-1H-indole-2-boronic acid

描述

Significance of Indole (B1671886) Heterocycles in Contemporary Organic Synthesis

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of contemporary organic and medicinal chemistry. ijpsjournal.comnih.gov Its prevalence in a vast array of natural products and synthetic compounds underscores its fundamental importance. ijpsjournal.comnih.gov

Indole as a Versatile Pharmacophore and Privileged Scaffold

In the realm of drug discovery, the indole nucleus is recognized as a "privileged scaffold". eurekaselect.comresearchgate.netnih.gov This designation is attributed to its ability to serve as a foundational structure for ligands that can interact with a wide variety of biological targets with high affinity. ijpsjournal.com The structural resemblance of indole to the amino acid tryptophan allows it to participate in various biological processes. ijpsjournal.com Consequently, indole derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ijpsjournal.commdpi.com This inherent biological activity makes the indole scaffold a frequent starting point for the development of novel therapeutic agents. mdpi.comnih.gov FDA-approved drugs such as the anti-inflammatory indomethacin (B1671933) and the anticancer agent panobinostat (B1684620) feature the indole core, highlighting its clinical significance. ijpsjournal.comnih.gov

General Role of Boronic Acids as Synthetic Intermediates and Catalysts

Boronic acids, characterized by the R-B(OH)₂ functional group, are indispensable tools in modern organic synthesis. nih.gov First synthesized in 1860, their application has grown exponentially due to their unique combination of stability, generally low toxicity, and versatile reactivity. nih.gov They are most famously employed as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. nih.govresearchgate.net

Beyond this cornerstone reaction, boronic acids function as mild, organic-soluble Lewis acid catalysts for a variety of transformations, including acylations, alkylations, and condensation reactions. nih.govrsc.org Their ability to form reversible covalent bonds with diols is exploited in sensing and protecting group strategies. researchgate.netlongdom.org The stability and predictable reactivity of boronic acids make them highly valuable building blocks for constructing complex molecular architectures. nih.govacs.org

Overview of Indolylboronic Acids in Modern Chemical Research

Indolylboronic acids merge the privileged indole scaffold with the synthetic versatility of boronic acids, creating a powerful class of reagents for chemical synthesis. nih.govnih.gov These compounds are stable, often crystalline solids that are easier to handle than many other organometallic indole derivatives. nih.gov Their primary application is in the synthesis of substituted indoles through cross-coupling reactions, allowing for the precise installation of aryl, heteroaryl, or vinyl groups at specific positions on the indole ring. nih.gov

The synthesis of indolylboronic acids themselves has been a subject of extensive research, with methods including traditional lithium-halogen exchange, Miyaura borylation of haloindoles, and, more recently, direct C-H activation and borylation of the indole core. nih.gov The development of regioselective borylation techniques, particularly at the C2 position, has further enhanced the utility of these intermediates. nih.gov

Specific Context of 5-(Hydroxymethyl)-1H-indole-2-boronic acid within Boron-Containing Indole Chemistry

Within the broader class of indolylboronic acids, 5-(Hydroxymethyl)-1H-indole-2-boronic acid represents a particularly useful and functionalized building block. This compound incorporates three key chemical features: the indole nucleus, a boronic acid at the synthetically valuable C2 position, and a hydroxymethyl group at the C5 position of the benzene (B151609) ring.

The boronic acid at the C2 position is poised for participation in cross-coupling reactions, enabling the construction of 2-substituted indoles, a common motif in pharmacologically active compounds. nih.govresearchgate.net Simultaneously, the hydroxymethyl group (-CH₂OH) at the C5 position serves as a versatile handle for further synthetic transformations. This alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, or halides, providing a secondary point for diversification or for linking the indole scaffold to other molecules. The presence of this additional functional group allows for the creation of more complex and elaborate indole-based structures that would be more challenging to access from simpler indole boronic acids.

While extensive research dedicated solely to 5-(Hydroxymethyl)-1H-indole-2-boronic acid is not deeply covered in the literature, its synthetic potential is evident from the well-established reactivity of its constituent functional groups. researchgate.netresearchgate.netmdpi.com It serves as a bifunctional intermediate, enabling sequential or orthogonal chemical modifications for applications in drug discovery and materials science.

Properties of 5-(Hydroxymethyl)-1H-indole-2-boronic acid

| Property | Value |

|---|---|

| CAS Number | 2377606-14-7 |

| Molecular Formula | C₉H₁₀BNO₃ |

属性

IUPAC Name |

[5-(hydroxymethyl)-1H-indol-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c12-5-6-1-2-8-7(3-6)4-9(11-8)10(13)14/h1-4,11-14H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZBLUNWUSGGAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=CC(=C2)CO)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Hydroxymethyl 1h Indole 2 Boronic Acid and Analogous Indole 2 Boronic Acids

Direct C-H Borylation Approaches for Indole (B1671886) Scaffolds

Direct C-H borylation has emerged as a powerful and atom-economical strategy for synthesizing organoboron compounds, avoiding the need for pre-functionalized starting materials like haloindoles. nih.govnih.gov This approach involves the selective activation of a carbon-hydrogen bond on the indole ring and its subsequent conversion to a carbon-boron bond, typically using a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂).

Transition metal catalysis is the cornerstone of modern C-H borylation techniques, offering high efficiency and control over regioselectivity. bohrium.comrsc.org Catalysts based on iridium, palladium, and nickel have been extensively explored for the borylation of indoles. researchgate.net

While palladium is a versatile catalyst for many C-H functionalization reactions, its application in the direct C-H borylation of indoles is less common compared to iridium and nickel. nih.gov However, palladium catalysis is highly effective for other C-H functionalizations of the indole nucleus, such as arylation. For instance, studies have shown that with a suitable phosphinoyl directing group on the indole nitrogen and a pyridine-type ligand, Pd(OAc)₂ can selectively catalyze the C-H arylation of indoles at the C7 position with arylboronic acids. acs.org Ligand development has also been shown to control C2/C3 selectivity in the related oxidative Heck reaction, suggesting that palladium-catalyzed borylation could be tuned with appropriate ligand design. rsc.orgnih.gov

Iridium-based catalysts are highly effective for the C-H borylation of aromatic and heteroaromatic compounds, including indoles. nih.govnih.gov The regioselectivity of iridium-catalyzed borylation is heavily influenced by steric factors and the presence of directing groups. nih.gov

Without a directing group, the borylation of simple N-substituted indoles often occurs at the most sterically accessible and electronically favorable positions. However, the true utility of iridium catalysis lies in its ability to be guided by directing groups attached to the indole nitrogen. For example, bulky directing groups such as tert-butoxycarbonyl (Boc) can direct borylation to the C3 position. nih.gov Conversely, a hydrosilyl directing group can steer the borylation exclusively to the more sterically hindered C7 position, even in the presence of substituents at other positions like C6. acs.org The choice of ligand is also critical; modifying the substituents on bipyridine-type ligands can switch the selectivity to the C2 position, a typically challenging site due to steric hindrance. oup.com Some iridium-catalyzed systems have been developed to be ligand-free, offering a simpler protocol for achieving C3 borylation of N-acyl protected indoles under mild conditions. rsc.org

| Catalyst System | Directing Group/Ligand | Primary Borylation Position | Key Feature |

|---|---|---|---|

| [Ir(COD)(OMe)]₂ / dtbpy | Bulky N-substituents (e.g., Boc, Si(i-Pr)₃) | C3 | Steric direction to the less hindered C3 position. nih.gov |

| Iridium Catalyst | N-diethylhydrosilyl | C7 | Directs borylation to the sterically hindered C7 position. acs.org |

| Iridium Catalyst | Modified bipyridine ligands | C2 | Ligand structure overcomes steric hindrance at C2. oup.com |

| Iridium Catalyst (Ligand-free) | N-acyl | C3 | Simplified, easy-to-operate protocol. rsc.org |

Nickel, as an earth-abundant first-row transition metal, offers a more economical alternative to precious metals like iridium and palladium. rsc.orgrsc.org Nickel-catalyzed C-H borylation of indoles has been developed with notable success in controlling regioselectivity. nih.gov

A significant advancement in this area is the use of a "traceless" directing group strategy. nih.govorganic-chemistry.org In this method, a nickel catalyst such as [Ni(IMes)₂] first catalyzes the borylation of the N-H bond of the indole. organic-chemistry.org The resulting N-Bpin moiety then acts as an in-situ directing group, guiding a second C-H borylation event selectively to the C3 position. nih.govorganic-chemistry.org This N-Bpin group is subsequently removed during the reaction workup, reverting to the N-H group, making the directing process "traceless". organic-chemistry.org This protocol is operationally simple and tolerates a wide variety of functional groups, providing C3-borylated indoles in excellent yields. nih.govresearchgate.net Nickel catalysts, particularly with N-heterocyclic carbene (NHC) ligands, have also been shown to be highly effective for the regioselective borylation of N-substituted indoles at the C2 position. rsc.org

Achieving regiocontrol is a central challenge in the C-H functionalization of indoles due to the presence of multiple potential reaction sites (C2, C3, C4, C5, C6, C7). researchgate.net Several strategies have been developed to direct the borylation to a specific position.

Steric Hindrance: The inherent steric environment of the indole substrate and the catalyst complex plays a crucial role. In many iridium-catalyzed systems, borylation occurs at the least sterically hindered position, often leading to C3 or C7 products depending on the substitution pattern. nih.govnih.gov

Directing Groups: This is one of the most powerful strategies for achieving high regioselectivity. A directing group is installed on the indole nitrogen, which then coordinates to the metal catalyst and delivers it to a specific C-H bond, typically in an ortho-position (C2 or C7). ed.ac.uk

C7-Selectivity: Hydrosilyl groups are effective in directing iridium catalysts to the C7 position. acs.org

C3-Selectivity: Bulky N-protecting groups can sterically block the C2 and C7 positions, favoring borylation at C3. nih.gov The traceless N-Bpin directing group in nickel catalysis also provides excellent C3 selectivity. nih.govorganic-chemistry.org

C2-Selectivity: Heterocyclic directing groups, such as pyrimidine, can direct borylation to the C2 position. The ring size of the directing group is critical; six-membered heterocycles tend to favor C2 borylation, whereas five-membered heterocycles like thiazole (B1198619) can promote C7 borylation. ed.ac.uk

Ligand Control: The electronic and steric properties of the ligand coordinated to the metal center can profoundly influence the regiochemical outcome. As seen in iridium catalysis, tuning the structure of bipyridine ligands can override the inherent substrate bias and direct borylation to the sterically congested C2 position. oup.com For nickel-catalyzed reactions, N-heterocyclic carbene (NHC) ligands are often essential for high efficiency and C2-selectivity. rsc.org

Transition Metal-Catalyzed C-H Borylation of Indoles

Functionalization of Pre-existing Indole Structures

Beyond direct C-H activation, indole-2-boronic acids can be synthesized from indoles that have been functionalized at the C2 position. This classical approach typically involves the use of 2-haloindoles or the direct lithiation of an N-protected indole.

One common method involves a halogen-lithium exchange. An N-protected 2-bromo or 2-iodoindole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. This generates a highly reactive 2-lithioindole intermediate. This intermediate is then quenched with a boron electrophile, most commonly triisopropyl borate (B1201080) or trimethyl borate, followed by acidic workup to yield the desired indole-2-boronic acid. guidechem.comnih.gov

A related method is the Miyaura borylation, which involves a palladium-catalyzed cross-coupling reaction between a 2-haloindole and a diboron reagent like bis(pinacolato)diboron (B₂pin₂). nih.gov This method offers an alternative to the use of organolithium reagents and often exhibits broad functional group tolerance.

| Method | Starting Material | Key Reagents | Description |

|---|---|---|---|

| Halogen-Lithium Exchange | N-Protected 2-Haloindole (e.g., 2-Bromoindole) | 1. n-BuLi 2. B(O-iPr)₃ or B(OMe)₃ 3. Acidic workup | Formation of a 2-lithioindole intermediate followed by trapping with an electrophilic borate ester. guidechem.comnih.gov |

| Miyaura Borylation | N-Protected 2-Haloindole | B₂pin₂, Pd Catalyst, Base | Palladium-catalyzed cross-coupling of the C-X bond with a diboron reagent. nih.gov |

| Directed ortho-Metalation (DoM) | N-Protected Indole | 1. Strong Base (e.g., LDA, n-BuLi) 2. B(O-iPr)₃ | A directing group on the nitrogen guides deprotonation at the C2 position, followed by borylation. guidechem.com |

These methods, particularly the halogen-lithium exchange, are robust for preparing specific indole-2-boronic acids like N-Boc-indole-2-boronic acid, providing a reliable route when direct C-H borylation is not feasible or desired. guidechem.com

Metalation and Electrophilic Trapping with Borate Esters (e.g., Lithium-Halogen Exchange)

A traditional and effective method for the synthesis of aryl and heteroaryl boronic acids is through the metalation of a corresponding halide, followed by quenching with a borate ester. nih.govnih.gov This approach is particularly useful for introducing the boronic acid moiety at a specific position on the indole nucleus.

The process typically begins with a halogenated indole, such as a bromo- or iodo-indole. This precursor undergoes a lithium-halogen exchange reaction at low temperatures, commonly using an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). numberanalytics.comharvard.edu This exchange generates a highly reactive lithiated indole intermediate.

General Scheme for Lithium-Halogen Exchange:

Halogenated Indole + Organolithium Reagent → Lithiated Indole Intermediate

Lithiated Indole Intermediate + Trialkyl Borate → Boronate Ester

Boronate Ester + Acidic Workup → Indole-2-boronic acid

A key advantage of this method is the precise control over the regiochemistry of borylation, dictated by the position of the halogen atom on the starting indole. However, the strongly basic conditions required for the lithium-halogen exchange can be incompatible with certain sensitive functional groups on the indole ring.

Palladium-Catalyzed Coupling of Indole Halides with Diboronic Acid Reagents (Miyaura Borylation)

The Miyaura borylation is a powerful and widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronic acids and their esters. nih.govwikipedia.org This method offers a milder alternative to the traditional lithium-halogen exchange and exhibits excellent functional group tolerance. alfa-chemistry.comorganic-chemistry.org

In a typical Miyaura borylation, an indole halide (chloride, bromide, or iodide) is reacted with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.orgalfa-chemistry.com The catalyst system often consists of a palladium precursor, such as Pd(OAc)₂ or PdCl₂(dppf), and a phosphine (B1218219) ligand. The base, typically a potassium salt like KOAc, is crucial for the transmetalation step in the catalytic cycle. organic-chemistry.org

General Scheme for Miyaura Borylation: Indole Halide + Bis(pinacolato)diboron --(Pd Catalyst, Base)--> Indole-2-boronate Ester

The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid if desired. The reaction conditions are generally mild, making this method suitable for the synthesis of complex and highly functionalized indole-2-boronic acids. organic-chemistry.org

Table 1: Comparison of Metalation and Miyaura Borylation for Indole-2-Boronic Acid Synthesis

| Feature | Metalation (Lithium-Halogen Exchange) | Miyaura Borylation |

| Reagents | Organolithium reagents (e.g., n-BuLi), Trialkyl borates | Diboron reagents (e.g., B₂pin₂), Palladium catalyst, Base |

| Reaction Conditions | Low temperatures (e.g., -78 °C) | Generally mild to moderate temperatures |

| Functional Group Tolerance | Limited due to strong bases | High |

| Regiocontrol | Excellent, determined by halide position | Excellent, determined by halide position |

| Key Advantage | High reactivity of lithiated intermediate | Broad substrate scope and mild conditions |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. These strategies are attractive for their atom economy and the ability to rapidly generate molecular diversity.

Boronic Acid Accelerated Three-Component Reactions for Indole Derivatives

Boronic acids can act as catalysts to accelerate certain multi-component reactions involving indoles. For instance, a three-component reaction of an indole, a thiol, and a glyoxylic acid can be accelerated by a boronic acid catalyst to synthesize α-sulfanyl-substituted indole-3-acetic acid derivatives. acs.orgacs.orgfigshare.com In this process, the boronic acid is thought to activate the α-hydroxy group of an intermediate, facilitating the subsequent reaction steps. acs.orgacs.orgfigshare.com While this specific example does not directly yield an indole-2-boronic acid, it demonstrates the utility of boronic acids in facilitating complex transformations involving the indole scaffold.

Petasis Borono-Mannich Type Reactions Incorporating Indole Moieties

The Petasis borono-Mannich (PBM) reaction is a versatile multi-component reaction that combines an amine, a carbonyl compound (often an α-hydroxy aldehyde or glyoxylic acid), and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This reaction has been adapted to include indole moieties. nih.gov

In the context of indoles, an N-substituted indole can act as the amine component. The reaction proceeds through the formation of an intermediate "ate" complex between the boronic acid and the hydroxyl group of the carbonyl compound. wikipedia.org This is followed by the transfer of the organic group from the boron to an iminium ion, which is formed in situ. mdpi.com

General Scheme for Petasis Borono-Mannich Reaction: Indole + Aldehyde + Boronic Acid → Substituted Indole Derivative

This reaction is particularly valuable for the synthesis of α-amino acids and their derivatives. organic-chemistry.org The mild reaction conditions and the ability to introduce diverse substituents make the Petasis reaction a powerful tool in medicinal chemistry and drug discovery. mdpi.comacs.org

Incorporation and Protection of the Hydroxymethyl Functionality

The synthesis of 5-(hydroxymethyl)-1H-indole-2-boronic acid requires the presence of a hydroxymethyl group at the 5-position of the indole ring. This functional group can be introduced either before or after the formation of the indole ring.

Synthetic Routes to 5-Hydroxymethyl Indole Precursors

One common strategy for synthesizing 5-hydroxyindoles is the Nenitzescu indole synthesis. wikipedia.orgresearchgate.net This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The resulting 5-hydroxyindole (B134679) can then be further functionalized. For example, the hydroxyl group can be protected and the C2 position can be halogenated in preparation for a subsequent borylation reaction.

Alternatively, a precursor already containing a protected hydroxymethyl group can be used in an indole synthesis. For instance, an appropriately substituted aniline (B41778) with a protected hydroxymethyl group can undergo a Fischer indole synthesis or a Larock indole synthesis to form the desired indole precursor. nih.gov

Once the 5-(hydroxymethyl)indole scaffold is in place, the hydroxyl group may need to be protected during subsequent synthetic steps, particularly if harsh reagents are used. Common protecting groups for alcohols, such as silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers, can be employed. These protecting groups can be removed under specific conditions to reveal the free hydroxymethyl group in the final product.

Protecting Group Strategies for Boronic Acid and Hydroxymethyl Moieties

Protection of the Boronic Acid Moiety

Unprotected boronic acids are susceptible to various side reactions, including protodeboronation and the formation of trimeric boroxines, which can complicate purification and subsequent reactions. sigmaaldrich.com Therefore, the boronic acid group is typically masked as a more stable derivative, most commonly a boronate ester.

Key protecting groups for boronic acids include:

Pinacol (B44631) Esters: These are the most widely used protecting groups for boronic acids due to their general stability to a range of reaction conditions, including chromatography. sigmaaldrich.com They can be readily formed by reacting the boronic acid with pinacol. While stable, their removal to regenerate the free boronic acid can sometimes require harsh acidic conditions or oxidative cleavage. sigmaaldrich.comnih.gov

MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates offer exceptional stability across a wide array of reaction conditions, including anhydrous cross-coupling reactions, and are compatible with chromatography. nih.gov The MIDA group renders the boron atom sp3-hybridized and part of a bicyclic structure, effectively deactivating it towards transmetalation in Suzuki-Miyaura couplings. A significant advantage is their facile deprotection under mild basic conditions (e.g., aqueous sodium hydroxide (B78521) or sodium bicarbonate), which liberates the free boronic acid. nih.gov This orthogonality makes them highly valuable in multi-step synthesis.

1,8-Diaminonaphthalene (dan) Amides: These protecting groups form very stable derivatives where the nitrogen lone pairs donate into the empty p-orbital of the boron, reducing its Lewis acidity and reactivity. sigmaaldrich.com Deprotection is typically achieved via acidic hydrolysis. sigmaaldrich.com

Interactive Data Table: Common Protecting Groups for Boronic Acids

| Protecting Group | Structure | Key Features | Deprotection Conditions |

| Pinacol (Pin) | Cyclic diol ester | Good stability, compatible with chromatography. | Acidic hydrolysis (e.g., HCl); Oxidative cleavage (e.g., NaIO₄). |

| MIDA | Bicyclic ester-amide | Excellent stability, chromatographically stable, inert in Suzuki coupling. | Mild aqueous base (e.g., 1M NaOH or NaHCO₃). |

| 1,8-Diaminonaphthalene (dan) | Diamide | Very high stability due to N→B coordination. | Acidic hydrolysis. |

Data sourced from multiple chemical resources. nih.govsigmaaldrich.com

Protection of the Hydroxymethyl Moiety

The primary alcohol of the 5-hydroxymethyl group must be protected to prevent unwanted side reactions during the synthesis of the indole-2-boronic acid, such as O-borylation, oxidation, or its participation in coupling reactions. The choice of protecting group must be orthogonal to the one used for the boronic acid.

Common protecting groups for alcohols include:

Silyl Ethers (e.g., TBDMS, TIPS): tert-Butyldimethylsilyl (TBDMS) ethers are widely used due to their ease of installation and removal. They are generally stable to basic and nucleophilic conditions but are readily cleaved by fluoride (B91410) sources (e.g., TBAF) or acidic conditions. researchgate.netorgsyn.org The stability of silyl ethers is sterically dependent, allowing for potential selective deprotection. orgsyn.org

Benzyl (Bn) Ethers: Benzyl ethers provide robust protection under a wide range of conditions, including acidic and basic media. synarchive.com They are typically installed using benzyl bromide (BnBr) with a base like sodium hydride (NaH). orgsyn.org Their primary method of cleavage is via palladium-catalyzed hydrogenolysis (H₂/Pd-C), a condition that is generally compatible with boronate esters. synarchive.comnih.gov

Orthogonal Strategy for 5-(Hydroxymethyl)-1H-indole-2-boronic acid

A viable synthetic strategy would involve the orthogonal protection of the hydroxymethyl and boronic acid functionalities. For instance, a synthetic route could commence with a 5-(hydroxymethyl)indole derivative where the alcohol is protected first.

Protection of the Hydroxymethyl Group: The 5-hydroxymethylindole precursor could be protected as a benzyl ether (using BnBr, NaH) or a TBDMS ether (using TBDMSCl, imidazole). orgsyn.orgsynarchive.com

Introduction of the Boronic Acid Moiety: Following alcohol protection, the C2-boronic acid could be introduced. If a Miyaura borylation is planned, the indole would first need to be halogenated at the C2 position. The subsequent borylation with a reagent like bis(pinacolato)diboron (B₂Pin₂) would yield the C2-pinacol boronate.

Selective Deprotection: The choice of protecting groups determines the deprotection sequence.

Scenario A (Bn and MIDA): If a benzyl ether protects the alcohol and a MIDA ester protects the boronic acid, the MIDA group can be selectively removed with a mild base to yield the boronic acid, leaving the benzyl ether intact. The benzyl ether can then be removed in a separate step by hydrogenolysis if the final product requires a free hydroxymethyl group. nih.govsynarchive.com

Scenario B (TBDMS and Pinacol): If a TBDMS ether protects the alcohol and a pinacol ester protects the boronic acid, the TBDMS group can be selectively cleaved with a fluoride source like TBAF. This approach is highly orthogonal as the pinacol boronate is stable to fluoride ions. The pinacol ester can then be hydrolyzed under acidic conditions if the free boronic acid is desired. sigmaaldrich.comresearchgate.net

Interactive Data Table: Orthogonal Protecting Group Pairs

| Hydroxymethyl PG | Boronic Acid PG | Hydroxymethyl Deprotection | Boronic Acid Deprotection | Orthogonality Notes |

| Benzyl (Bn) | MIDA | H₂, Pd/C | Mild aq. base | Excellent orthogonality. Base removes MIDA without affecting Bn. Hydrogenolysis removes Bn without affecting MIDA. |

| TBDMS | Pinacol | TBAF or mild acid | Acidic hydrolysis | Good orthogonality. Fluoride cleavage is highly selective for silyl ethers. |

| TBDMS | MIDA | TBAF or mild acid | Mild aq. base | Excellent orthogonality. Conditions are highly selective for each group. |

This table represents a strategic summary based on established protecting group chemistry. wikipedia.orgnih.govsigmaaldrich.comresearchgate.netsynarchive.com

Chemical Reactivity and Transformations of 5 Hydroxymethyl 1h Indole 2 Boronic Acid

Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. tcichemicals.com This palladium-catalyzed reaction couples organoboron compounds, such as 5-(hydroxymethyl)-1H-indole-2-boronic acid, with organic halides or triflates, providing a powerful method for creating C-C bonds. tcichemicals.comnih.gov The indole (B1671886) scaffold, a key component in many biologically active molecules, can be effectively functionalized using this method. rsc.orgnih.gov

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered on a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states. bris.ac.uk The cycle comprises three primary steps:

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, forms a square-planar Pd(II) intermediate. bris.ac.uk The reactivity of the halide typically follows the order I > Br > Cl > F. nih.gov

Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). nih.gov This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new organopalladium(II) intermediate.

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new C-C bond in the final product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue. bris.ac.uk For this to occur, the organic ligands typically need to be in a cis orientation on the palladium complex.

The choice of ligands, typically phosphines, is crucial as they stabilize the palladium catalyst and influence its reactivity and selectivity. nih.gov

The Suzuki-Miyaura reaction is renowned for its wide substrate scope and excellent functional group tolerance. nih.gov Indole boronic acids can be coupled with a diverse range of aryl and heteroaryl halides and triflates. rsc.orgnih.gov The reaction is compatible with many functional groups, including esters, ketones, nitro groups, and nitriles. nih.gov

However, challenges can arise, particularly with nitrogen-containing heterocycles like indole. The acidic N-H proton of the indole ring can interfere with the reaction, and coordination of the nitrogen atom to the palladium center can inhibit catalysis. nih.gov Despite these challenges, specific catalyst systems and conditions have been developed to effectively couple unprotected indoles. For instance, the use of highly active phosphine (B1218219) ligands and suitable bases can overcome the inhibitory effects of the free N-H group. nih.gov The hydroxymethyl group at the C5 position of the title compound is generally well-tolerated under typical Suzuki-Miyaura conditions.

The following table illustrates the typical scope of aryl halides that can be coupled with indole boronic acids, demonstrating the reaction's functional group compatibility.

| Aryl Halide Partner | Typical Catalyst/Ligand | Base | Solvent | Observed Yield Range |

|---|---|---|---|---|

| 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent |

| 4-Chlorobenzonitrile | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | Moderate to Good |

| 3-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | DME | Good |

| Methyl 4-bromobenzoate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good to Excellent |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Good |

Note: The data in this table is representative of Suzuki-Miyaura couplings with indole boronic acids and serves to illustrate the reaction's general scope and compatibility. Yields are qualitative and can vary significantly based on the specific indole substrate and precise reaction conditions.

When coupling with substrates containing multiple identical halogen atoms (polyhalogenated arenes or heteroarenes), achieving site-selectivity is a significant challenge. researchgate.net The selectivity of the Suzuki-Miyaura reaction in these cases is determined by a combination of electronic and steric factors that influence the rate of the oxidative addition step at different C-X bonds. nih.govwikipedia.org

Key factors governing site-selectivity include:

Electronic Effects : Oxidative addition is generally favored at the most electron-deficient (electrophilic) carbon center. For polyhalogenated heterocycles, positions α to a heteroatom are often more electrophilic and thus more reactive. For example, in dihalopyridines, the C2 position is typically favored for oxidative addition over other positions. nih.govresearchgate.net

Steric Hindrance : Less sterically hindered C-X bonds are more accessible to the bulky palladium catalyst, leading to preferential reaction at those sites.

Ligand and Catalyst Control : The choice of palladium catalyst and, particularly, the phosphine ligand can dramatically influence site-selectivity. Bulky ligands can enhance selectivity for less hindered positions. In some cases, ligand-dependent selectivity allows for targeting different positions on the same substrate simply by changing the ligand. nih.gov

Reaction Conditions : Solvent and base can also play a role in modulating the reactivity and selectivity of the coupling reaction. wikipedia.org

By carefully manipulating these factors, it is possible to achieve selective mono-functionalization of a polyhalogenated substrate, leaving the other halogen atoms available for subsequent, different cross-coupling reactions to build molecular complexity. researchgate.net

Other Metal-Catalyzed Coupling Reactions (e.g., Cobalt-Catalyzed C-H Arylation)

While the Suzuki reaction involves coupling at the carbon bearing the boronic acid, other metal-catalyzed reactions can functionalize different positions of the indole ring. An important example is the cobalt-catalyzed direct C-H arylation. This method offers an alternative approach to forming biaryl structures by creating a bond between a C-H bond of one molecule and an organometallic reagent of another. organic-chemistry.org

Specifically, Co(II)-catalyzed C-H arylation has been developed for the C2-selective arylation of indoles using boronic acids as the aryl source. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates high regioselectivity. The process typically involves a directing group on the indole nitrogen, which positions the cobalt catalyst near the C2-H bond, facilitating its activation and subsequent coupling with the boronic acid. This methodology is valuable as it avoids the need to pre-functionalize the indole at the C2 position. The reaction is compatible with a wide range of functional groups on the boronic acid partner. organic-chemistry.org

Chan-Evans-Lam Coupling (Relevance to Boronic Acid Derivatives)

The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N or C-O bonds. It provides a valuable synthetic route for coupling aryl boronic acids with amines, amides, phenols, and other N-H or O-H containing compounds. This reaction is highly relevant to boronic acid derivatives like 5-(hydroxymethyl)-1H-indole-2-boronic acid.

The reaction can be conducted at room temperature and is often open to the air, making it operationally simpler than some palladium-catalyzed systems like the Buchwald-Hartwig amination. The mechanism is thought to involve a Cu(II) or Cu(III) intermediate. A copper-aryl species is formed, which then undergoes reductive elimination with the N-H or O-H compound to form the desired product and a Cu(I) species, which is then re-oxidized to Cu(II) to continue the catalytic cycle.

For a compound like 5-(hydroxymethyl)-1H-indole-2-boronic acid, the Chan-Evans-Lam coupling could theoretically be used in two ways:

As the boronic acid partner to arylate various amines or phenols.

As the N-H or O-H substrate, where the indole N-H or the C5-hydroxymethyl group could potentially react with a different aryl boronic acid. The indole N-H is generally the more reactive site for C-N bond formation in such couplings.

This reaction expands the synthetic utility of boronic acids beyond C-C bond formation, providing access to important diaryl ethers and diaryl amines.

Boronic Acid Catalysis

Boronic acids, including 5-(Hydroxymethyl)-1H-indole-2-boronic acid, are recognized for their role as catalysts in a variety of organic transformations. Their catalytic activity stems from their ability to act as Lewis acids and to form reversible covalent bonds with hydroxyl-containing functional groups, enabling unique modes of activation. rsc.orgumanitoba.ca

Activation Mechanisms of Hydroxy Functional Groups and Carboxylic Acids

Boronic acid catalysis (BAC) provides a mild and selective platform for the activation of alcohols and carboxylic acids, circumventing the need for harsh conditions or wasteful stoichiometric activating agents. rsc.orgscholaris.ca

Activation of Alcohols: Boronic acids can activate alcohols by forming a boronate ester intermediate. In the case of π-activated alcohols, such as benzylic or allylic alcohols, electron-deficient arylboronic acids can polarize the C–O bond. scholaris.ca This facilitates the formation of a carbocationic intermediate upon cleavage of the bond, which can then be trapped by various nucleophiles in reactions like Friedel-Crafts-type alkylations. rsc.org

Activation of Carboxylic Acids: The activation of carboxylic acids by boronic acids typically proceeds through the formation of a mixed anhydride (B1165640) under equilibrium conditions. researchgate.netnih.gov This acyloxyboron species is more electrophilic than the parent carboxylic acid, rendering it susceptible to nucleophilic attack. nih.gov This strategy is widely employed in amidation and esterification reactions, where the boronic acid catalyst facilitates the formation of the C-N or C-O bond with high atom economy. rsc.orgnih.gov The catalytic cycle is completed by the release of the product and regeneration of the boronic acid.

Formation and Reactivity of Boronate Esters and Anionic Boron Species

The reactivity of boronic acids is intrinsically linked to the formation of boronate esters and anionic boron species.

Boronate Esters: A characteristic feature of boronic acids is their facile and reversible reaction with diols to form cyclic boronate esters. These esters are often more stable, air- and chromatography-tolerant compared to the corresponding boronic acids, which can exist as dehydrative cyclic trimers (boroxines). acs.org The formation of boronate esters, such as pinacol (B44631) esters, is a common strategy to protect the boronic acid moiety or to modify its reactivity in cross-coupling reactions. nih.gov While boronic acids can be regenerated from these esters, the conditions required can sometimes be harsh.

Anionic Boron Species: The Lewis acidity of the boron atom in boronic acids allows for coordination with a Lewis base, such as a hydroxide (B78521) or fluoride (B91410) ion, to form a tetracoordinate, anionic "ate" complex. umanitoba.canih.gov This transformation from a neutral, trigonal planar species to an anionic, tetrahedral boronate species significantly alters its reactivity. umanitoba.ca The formation of these anionic species increases the nucleophilicity of the organic group attached to the boron. This is a key step in the transmetalation phase of many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.org The increased electron density on the boron-bound carbon facilitates its transfer to the metal catalyst. nih.gov

Derivatization and Functional Group Interconversions of the 5-Hydroxymethyl and Boronic Acid Moieties

The dual functionality of 5-(Hydroxymethyl)-1H-indole-2-boronic acid allows for a range of chemical transformations at the boronic acid, the hydroxymethyl group, and the indole nitrogen.

Deborylative Cyanation and Thiocyanation Processes

Deborylative functionalization is a powerful method for introducing new groups at the position of the C-B bond. For aryl boronic acids, including indole derivatives, cyanation and thiocyanation represent important transformations to install synthetically versatile nitrile and thiocyanate (B1210189) moieties. rsc.orgnortheastern.edu

Deborylative Cyanation: The conversion of aryl boronic acids to aryl nitriles can be achieved using various transition metal catalysts, most commonly palladium and copper. rsc.org Different cyanating agents have been employed, including benzyl (B1604629) thiocyanate, indole thiocyanates, and trimethylsilyl (B98337) cyanide (TMSCN). rsc.orgresearchgate.net For example, palladium-catalyzed reactions often utilize a Pd(PPh₃)₄ catalyst in the presence of a copper co-catalyst. rsc.org Copper-mediated cyanations can proceed under various conditions, sometimes even in the absence of other transition metal catalysts. rsc.org

Deborylative Thiocyanation: Similar to cyanation, the boronic acid group can be replaced by a thiocyanate group (–SCN). rsc.org These reactions are often mediated by copper catalysts in the presence of a suitable thiocyanate source like KSCN or TMSNCS. researchgate.net Electrochemical methods have also been developed, offering a green and efficient alternative that avoids the need for transition-metal catalysts and chemical oxidants. rsc.orgresearchgate.net In a typical electrochemical setup, the thiocyanate anion is oxidized at the anode to form a reactive radical intermediate, which then reacts with the aryl boronic acid. rsc.org

| Transformation | Catalyst/Mediator | Reagent | Key Features | Reference |

|---|---|---|---|---|

| Cyanation | Pd(PPh₃)₄ / CuTC | Benzyl thiocyanate | Pioneering palladium-catalyzed method. | rsc.org |

| Cyanation | IL-PdCl₄ | Aryl thiocyanates | Utilizes an ionic liquid-supported palladium catalyst. | rsc.org |

| Thiocyanation | Copper | KSCN or TMSNCS | Commonly uses copper salts as mediators. | researchgate.net |

| Thiocyanation | Electrochemical (catalyst-free) | TMSNCS / KF | Oxidant- and metal-free green chemistry approach. | rsc.org |

Transformations at the Indole Nitrogen (N-H)

The N-H proton of the indole ring is weakly acidic and can be deprotonated or substituted. Functionalization at this position is a common strategy in indole chemistry to install protecting groups or to modulate the electronic properties of the ring.

N-Alkylation/N-Arylation: The indole nitrogen can be alkylated or arylated using a variety of electrophiles under basic conditions. Common methods involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the N-H, followed by the addition of an alkyl or aryl halide. The presence of the boronic acid requires careful selection of reaction conditions to avoid decomposition.

N-Protection: For many transformations, it is advantageous to protect the indole nitrogen. Common protecting groups include Boc (tert-butyloxycarbonyl), tosyl (Ts), or benzyl (Bn) groups. The introduction of these groups typically proceeds under standard conditions, but their stability must be considered in subsequent reactions involving the boronic acid or hydroxymethyl moieties. For instance, some ruthenium-catalyzed C-H arylation reactions on indoles proceed efficiently with a free N-H, while protected boronic acids may be ineffective under the same conditions. nih.gov Chiral Brønsted acids have also been utilized to catalyze the enantioselective N-H functionalization of indoles. cas.cn

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

5-Hydroxymethyl-1H-indole-2-boronic acid serves as a valuable precursor for the synthesis of intricate molecular structures, owing to the reactivity of its boronic acid group in cross-coupling reactions and the potential for further functionalization of the hydroxymethyl group.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl and heterobiaryl frameworks. libretexts.org Indole-2-boronic acids, including analogues of 5-Hydroxymethyl-1H-indole-2-boronic acid, are effective coupling partners in these palladium-catalyzed reactions. nih.govnih.gov This methodology allows for the facile synthesis of a wide array of substituted biaryls, which are prevalent motifs in pharmaceuticals and functional materials. chemrxiv.org The reaction typically involves the coupling of the indole (B1671886) boronic acid with an aryl or heteroaryl halide.

The general scheme for the Suzuki-Miyaura coupling involving an indole-2-boronic acid is depicted below:

Indole-2-boronic acid + Ar-X → Indole-Ar + B(OH)₂X (where Ar-X is an aryl or heteroaryl halide and a Palladium catalyst is used)

While specific yield data for 5-Hydroxymethyl-1H-indole-2-boronic acid in a wide range of Suzuki-Miyaura reactions is not extensively documented in publicly available literature, the reactivity of similar indole-2-boronic acids suggests its high utility. The hydroxymethyl group at the 5-position can be either protected during the coupling reaction or left unprotected, depending on the reaction conditions and the nature of the coupling partner, offering further synthetic versatility.

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast number of natural products and synthetic drugs. nih.gov Boronic acid-functionalized indoles, such as 5-Hydroxymethyl-1H-indole-2-boronic acid, are instrumental in the synthesis of complex molecules with potential therapeutic applications. nih.govresearchgate.netresearchgate.net These compounds serve as key intermediates in the construction of molecules targeting a range of biological processes.

The application of indole derivatives in drug discovery is widespread, with examples including kinase inhibitors and antiviral agents. For instance, the azaindole framework, a bioisostere of indole, is a common feature in the design of kinase inhibitors. nih.gov The ability to functionalize the indole core through Suzuki-Miyaura coupling with 5-Hydroxymethyl-1H-indole-2-boronic acid opens avenues for the rapid generation of libraries of potential kinase inhibitors for screening. Similarly, various indole derivatives have been investigated for their antiviral activities, and this boronic acid derivative provides a handle for the synthesis of novel analogues. nih.gov

| Therapeutic Target | Potential Application of Indole Scaffolds |

| Kinases | Inhibition of abnormal cell proliferation in cancer |

| Viral Proteins | Disruption of viral replication cycles |

| Receptors | Modulation of cellular signaling pathways |

| Enzymes | Inhibition of enzymatic activity in various diseases |

This table illustrates the potential therapeutic areas where indole scaffolds, constructible from precursors like 5-Hydroxymethyl-1H-indole-2-boronic acid, are relevant.

Development of Fluorescent Probes and Chemical Sensors

Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols, a property that has been extensively exploited in the design of fluorescent sensors for saccharides and other biologically important diol-containing molecules. rsc.orgmanchester.ac.uk The interaction with a diol alters the electronic properties of the boronic acid, which can be coupled to a change in the fluorescence of a nearby fluorophore. rsc.org

While specific studies detailing the use of 5-Hydroxymethyl-1H-indole-2-boronic acid in fluorescent probes are limited, the inherent fluorescence of the indole ring system makes it an attractive scaffold for such applications. The general principle involves the creation of a sensor molecule where the binding of a target diol to the boronic acid moiety modulates the fluorescence emission of the indole core or an attached fluorophore. The hydroxymethyl group at the 5-position could also be used to tether the molecule to other systems or to modify its photophysical properties.

The development of such sensors often relies on the principle of Photoinduced Electron Transfer (PET). In the unbound state, a nearby electron-donating group can quench the fluorescence of the fluorophore. Upon binding of a diol to the boronic acid, the Lewis acidity of the boron center increases, which can suppress the PET process and lead to an enhancement of fluorescence. rsc.org

Bioconjugation Strategies Employing Boronic Acid-Diol Interactions

The reversible and selective nature of the boronic acid-diol interaction provides a powerful tool for bioconjugation, enabling the linking of molecules to biomolecules such as proteins, carbohydrates, and nucleic acids under physiological conditions. bohrium.comnih.govresearchgate.netnih.gov This strategy is valuable for applications ranging from drug delivery to diagnostics.

5-Hydroxymethyl-1H-indole-2-boronic acid, with its boronic acid functionality, can be employed in such bioconjugation strategies. For example, it could be used to target glycoproteins on the surface of cells by forming boronate esters with the cis-diol moieties of the sugar residues. mdpi.com The hydroxymethyl group offers a site for the attachment of other molecules, such as drugs or imaging agents, prior to the bioconjugation event. The reversibility of the boronic acid-diol bond is also advantageous, as it can allow for the release of a conjugated molecule in response to changes in pH or the presence of competing diols like glucose. bohrium.com

Contributions to Material Science and Polymer Modification

Boronic acid-containing molecules are increasingly being incorporated into polymers and materials to impart novel properties and functionalities. researchgate.net These include self-healing materials, responsive hydrogels, and functionalized surfaces. The dynamic covalent nature of boronate esters is key to many of these applications. nih.gov

5-Hydroxymethyl-1H-indole-2-boronic acid can be utilized as a monomer or a modifying agent in polymer chemistry. The hydroxymethyl group can be converted into a polymerizable group, such as an acrylate (B77674) or a vinyl ether, allowing for its incorporation into polymer chains. The boronic acid moieties within the resulting polymer can then act as cross-linking points through the formation of boronate esters with di- or polyols, leading to the formation of hydrogels. researchgate.net These hydrogels can exhibit stimuli-responsive behavior, for example, swelling or shrinking in response to changes in pH or the concentration of glucose. researchgate.net This property is of great interest for the development of "smart" materials for applications such as controlled drug release and tissue engineering.

| Material Type | Functional Role of Boronic Acid | Potential Application |

| Hydrogels | Reversible cross-linking with diols | Glucose-responsive insulin (B600854) delivery |

| Self-healing Polymers | Dynamic covalent bond exchange | Materials with extended lifespan |

| Functionalized Surfaces | Immobilization of biomolecules | Biosensors and biocompatible coatings |

| Responsive Membranes | Controlled permeability | Separation and filtration systems |

This table summarizes the potential contributions of boronic acid-functionalized polymers, which could be synthesized using 5-Hydroxymethyl-1H-indole-2-boronic acid, to materials science.

Emerging Trends and Future Research Directions

Development of Sustainable and Green Synthetic Protocols

The synthesis of indole (B1671886) boronic acids is increasingly benefiting from green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. rsc.orgrsc.orgresearchgate.net Key areas of development include microwave-assisted synthesis, flow chemistry, and the use of aqueous media.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as an invaluable technique for accelerating the preparation of indole derivatives. nih.govresearchgate.net This method dramatically reduces reaction times, often from hours or days to mere minutes or seconds, by efficiently heating the reaction mixture. researchgate.netmdpi.com For the synthesis of precursors to (5-Hydroxymethyl)-1H-indole-2-boronic acid or its subsequent reactions, microwave irradiation can lead to higher yields and improved product purity compared to conventional heating methods. mdpi.comresearchgate.net

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Indole Heterocyclization | 16 hours | 1 hour | 73% to 90% | mdpi.com |

| Schiff Base Synthesis | 2-5 hours | 4-10 minutes | 53-63% to 72-83% | researchgate.net |

Flow Chemistry: Continuous flow chemistry offers significant advantages for the synthesis of boronic acids, including enhanced safety, precise control over reaction parameters, and scalability. organic-chemistry.orgacs.org The synthesis of boronic acids often involves highly reactive organolithium intermediates, which can be handled more safely in the controlled environment of a flow reactor. researchgate.netacs.org This technology enables rapid mixing and efficient heat transfer, minimizing the formation of side products and allowing for reactions to be performed at non-cryogenic temperatures. researchgate.netnih.gov Kilogram-scale production of boronic acids has been successfully demonstrated using flow processes, highlighting its industrial applicability. acs.orgacs.org

Aqueous Media Reactions: Utilizing water as a solvent is a cornerstone of green chemistry. The Suzuki-Miyaura coupling, a key reaction for boronic acids, has been shown to be highly efficient in water. acs.orgrsc.org Performing these reactions in aqueous systems can eliminate the need for volatile organic solvents, simplify workup procedures, and often proceeds readily with low catalyst loading. rsc.orgresearchgate.net While the solubility of some organic substrates can be a challenge, the development of water-soluble ligands and catalyst systems continues to expand the scope of aqueous boronic acid transformations. acs.orgrsc.org

Advanced Catalyst Design and Optimization for Enhanced Regioselectivity and Efficiency

The functionalization of the indole scaffold is a central challenge in synthetic chemistry, and the precise placement of the boronic acid group is critical for its utility as a building block. Research is intensely focused on designing advanced catalysts that offer superior control over regioselectivity and maximize reaction efficiency.

Enhanced Regioselectivity: The indole ring has multiple positions available for C-H borylation, making regiocontrol paramount. researchgate.net Different catalyst systems can direct the borylation to specific carbons (e.g., C2, C3, or other positions on the benzene (B151609) ring). researchgate.netacs.org For instance, nickel-based catalysts with N-heterocyclic carbene (NHC) ligands have shown high selectivity for the C2 position of indoles. mdpi.com In contrast, certain iridium catalysts can promote borylation at the C3 position. nih.gov Metal-free approaches, using borane (B79455) Lewis acids like B(C₆F₅)₃ or even simpler catalysts like benzoic acid, are also being developed to achieve specific regioselectivities. researchgate.netrsc.orgcardiff.ac.ukrsc.org

| Catalyst System | Directed Position | Key Feature | Reference(s) |

| Nickel/IMes | C2 | Traceless directing group | researchgate.net |

| Iridium-based | C3 | C-H activation | nih.gov |

| B(C₆F₅)₃ | C3 (N-protected) | Metal-free Lewis acid | cardiff.ac.ukrsc.org |

| BCl₃ | N-carboxamidation | Metal-free Lewis acid | cardiff.ac.ukrsc.org |

| Benzoic Acid | C2 | Metal-free promoter | researchgate.net |

Efficiency in Transformations: The Suzuki-Miyaura cross-coupling is one of the most important reactions of boronic acids. mdpi.comnih.gov Catalyst optimization is crucial for achieving high yields and turnover numbers. Modern research focuses on developing highly active palladium catalysts, often with sophisticated phosphine (B1218219) ligands, that function at low loadings. acs.orgresearchgate.net These advanced catalytic systems are designed to be robust and tolerate a wide range of functional groups, which is essential when working with multifunctional molecules like (5-Hydroxymethyl)-1H-indole-2-boronic acid. researchgate.netresearchgate.net Nickel catalysts are also being explored as a more earth-abundant and cost-effective alternative to palladium for certain indole syntheses and coupling reactions. journaloms.com

Expansion of Application Scope in Chemical Biology and Advanced Materials

The unique properties of the boronic acid functional group and the indole core are being leveraged in increasingly sophisticated applications in chemical biology and materials science.

Chemical Biology: Boronic acids are known for their ability to form reversible covalent bonds with diols, a motif abundant in biological molecules like saccharides. nih.gov This property makes them ideal for designing chemical sensors and probes for detecting and quantifying sugars or tracking bacteria, which have saccharide-rich cell walls. nih.gov The indole scaffold is a key component in many bioactive molecules and natural products. nih.govresearchgate.net Therefore, (5-Hydroxymethyl)-1H-indole-2-boronic acid serves as a valuable intermediate for synthesizing novel enzyme inhibitors, affinity probes, and potential therapeutic agents. nih.govmdpi.comresearchgate.net Boronic acids themselves are considered bioisosteres of carboxylic acids and can be key to the biological activity of certain drugs. nih.gov

Advanced Materials: Indole derivatives are widely used in the development of advanced materials due to their electronic and photophysical properties. nih.gov The synthesis of 5,7-diarylindoles via Suzuki-Miyaura coupling has been shown to produce fluorescent compounds. rsc.org By using (5-Hydroxymethyl)-1H-indole-2-boronic acid in similar coupling reactions, it is possible to construct novel conjugated systems for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to precisely modify the indole core through boronic acid chemistry allows for the fine-tuning of the material's properties.

Integration with High-Throughput Synthesis and Automation in Chemical Discovery

To accelerate the discovery of new drugs and materials, modern chemistry is increasingly turning to automation and high-throughput techniques.

High-Throughput Synthesis: Flow chemistry is inherently suited for automated synthesis. organic-chemistry.orgacs.org By integrating robotic liquid handlers and automated purification systems with flow reactors, it is possible to rapidly generate large libraries of compounds. researchgate.net This approach allows for the efficient exploration of chemical space around the (5-Hydroxymethyl)-1H-indole-2-boronic acid core, enabling the synthesis of numerous derivatives for biological screening or materials testing. nih.gov

Automation in Discovery: Automation is transforming the entire drug discovery pipeline, from chemical synthesis to biological assays and data analysis. drugtargetreview.com Automated platforms can perform reactions on a nanoscale, minimizing the use of valuable reagents and solvents while rapidly screening different reaction conditions to find optimal synthetic routes. researchgate.netnih.gov This integration of automated synthesis with high-throughput screening allows for a much faster cycle of designing, making, and testing new molecules, significantly shortening the timeline for discovering new medicines and materials derived from versatile building blocks like (5-Hydroxymethyl)-1H-indole-2-boronic acid. drugtargetreview.com

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (5-Hydroxymethyl)-1H-indole-2-boronic acid?

- Methodological Answer : A common approach involves refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with sodium acetate in acetic acid under controlled conditions. For example, indole boronic acids are often synthesized via Suzuki-Miyaura coupling or palladium-catalyzed borylation. Protecting groups like Boc (tert-butoxycarbonyl) are critical to prevent undesired side reactions during synthesis. After reaction completion, purification via recrystallization (e.g., using DMF/acetic acid mixtures) ensures high purity .

| Reaction Conditions | Key Steps |

|---|---|

| Reflux in acetic acid (3–5 h) | Sodium acetate as base, DMF recrystallization |

| Boc-protected intermediates | Enhances stability during coupling |

Q. How should (5-Hydroxymethyl)-1H-indole-2-boronic acid be stored to maintain stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent hydrolysis of the boronic acid group. Desiccants like silica gel should be included to minimize moisture exposure. Avoid prolonged exposure to light, as indole derivatives are prone to photodegradation. Safety protocols (e.g., gloves, fume hoods) are essential due to potential irritancy .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in a well-ventilated fume hood. In case of skin contact, wash immediately with soap and water. For inhalation exposure, administer oxygen and seek medical attention. Avoid aqueous or protic solvents during synthesis to minimize boronic acid degradation .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for high yields?

- Methodological Answer : Optimize Suzuki-Miyaura coupling by using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl halides in degassed solvents (THF/H₂O mixtures). Scavenger resins (e.g., diethanolamine-functionalized resins) can remove excess boronic acids post-reaction. Monitor reaction progress via TLC or HPLC. Boronic esters (e.g., pinacol ester derivatives) improve stability during prolonged reactions .

Q. What strategies mitigate side reactions during peptide synthesis with this boronic acid?

- Methodological Answer : Use Trp(For) (formyl-protected tryptophan) derivatives to prevent alkylation of the indole ring during Boc-based solid-phase synthesis. Post-synthesis, remove protecting groups under mild acidic conditions (e.g., TFA/DCM). Purify via reverse-phase HPLC to isolate target peptides .

Q. How can computational modeling predict the reactivity of this compound in organoboron reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, which predict nucleophilic/electrophilic sites. Molecular docking studies can assess binding affinity in enzyme-inhibitor complexes (e.g., proteasome inhibitors). Solvent effects are modeled using COSMO-RS to optimize reaction media .

Data Contradictions and Resolution

- Synthesis Protocols : uses acetic acid for reflux, while emphasizes Boc protection. These are complementary: Boc groups stabilize intermediates, while acidic conditions facilitate cyclization.

- Storage Recommendations : suggests inert storage, whereas focuses on safety. Both are critical: inert conditions prevent degradation, while safety protocols address handling risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。